2-chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate
Overview
Description
2-Chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction, where the imidazole derivative reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The carboxylate ester functional group can be introduced through esterification reactions using appropriate alcohols and acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Reduction of Nitro Group: Formation of 2-chlorobenzyl 1,2-dimethyl-4-amino-1H-imidazole-5-carboxylate.
Substitution of Chlorobenzyl Group: Formation of derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
2-Chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of functional materials, including dyes for solar cells and other optical applications.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
2-Chlorobenzyl 1,2-dimethyl-4-amino-1H-imidazole-5-carboxylate: This compound is similar but has an amino group instead of a nitro group.
2-Chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxamide: This compound has a carboxamide group instead of a carboxylate ester.
Uniqueness: 2-Chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2-chlorophenyl)methyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c1-8-15-12(17(19)20)11(16(8)2)13(18)21-7-9-5-3-4-6-10(9)14/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLUAXCQYACJNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C(=O)OCC2=CC=CC=C2Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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